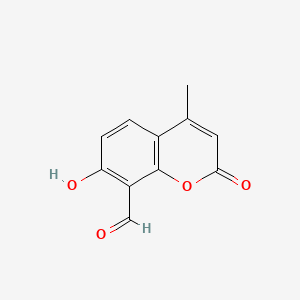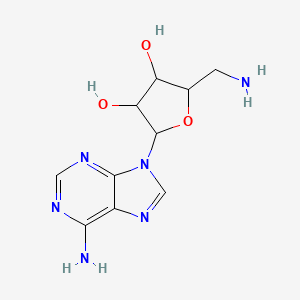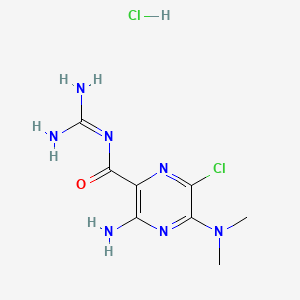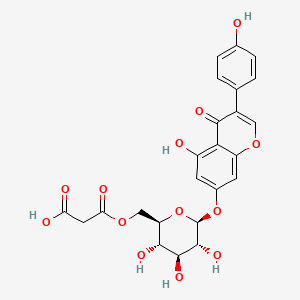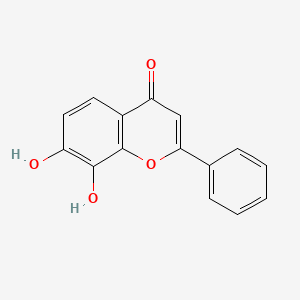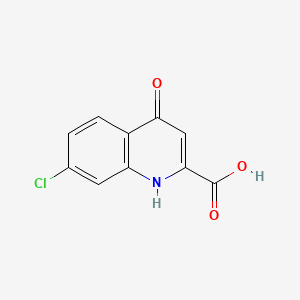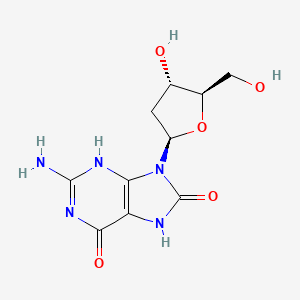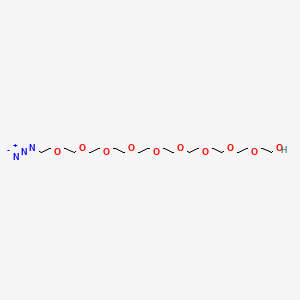
叠氮基-PEG10-醇
描述
Azido-PEG10-alcohol is a polyethylene glycol derivative containing an azide group and a terminal hydroxyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via click chemistry to yield a stable triazole linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
科学研究应用
Azido-PEG10-alcohol has a wide range of scientific research applications, including:
作用机制
Target of Action
Azido-PEG10-alcohol is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Azido-PEG10-alcohol contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of Azido-PEG10-alcohol is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming a bridge between the target protein and an E3 ubiquitin ligase, Azido-PEG10-alcohol facilitates the degradation of the target protein .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media This property could potentially enhance its bioavailability
Result of Action
The primary result of the action of Azido-PEG10-alcohol is the degradation of the target protein . This can lead to a decrease in the function of the target protein within the cell, which can have various downstream effects depending on the specific role of the protein.
Action Environment
The action of Azido-PEG10-alcohol can be influenced by various environmental factors. For example, the efficiency of the CuAAC reaction can be affected by the presence of copper ions Additionally, the stability of the compound may be influenced by factors such as temperature and pH
生化分析
Biochemical Properties
Azido-PEG10-alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Molecular Mechanism
The azide group in Azido-PEG10-alcohol can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction forms a stable triazole linkage, which is a key feature of Click Chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG10-alcohol typically involves the polymerization of ethylene oxide to prepare high purity amino-polyethylene glycol-alcohol. Subsequent chain-end modification of the heterobifunctional polyethylene glycol affords the desired N-hydroxy succinimidyl-polyethylene glycol-azide derivative . The azide functionality is introduced through a reaction with sodium azide in dimethyl sulfoxide, using triphenylphosphine, iodine, and imidazole as reagents .
Industrial Production Methods: Industrial production methods for Azido-PEG10-alcohol involve similar synthetic routes but are scaled up to meet commercial demands. The process ensures high purity and consistency, with stringent quality control measures to maintain the integrity of the compound .
化学反应分析
Types of Reactions: Azido-PEG10-alcohol undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole linkage with molecules containing alkyne groups.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne or bicyclo[6.1.0]nonyne groups.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: No catalyst is required, making it suitable for biological applications.
Major Products Formed:
相似化合物的比较
- Azido-PEG-acid
- Azido-PEG-NHS ester
- Azido-PEG-maleimide
- Azido-PEG-phosphonic acid
Comparison: Azido-PEG10-alcohol is unique due to its terminal hydroxyl group, which allows for further derivatization or replacement with other reactive functional groups. This feature distinguishes it from other azido-polyethylene glycol derivatives, such as azido-PEG-acid and azido-PEG-NHS ester, which lack this functional group .
Azido-PEG10-alcohol’s versatility and stability make it a valuable compound in various scientific and industrial applications, particularly in the fields of bioconjugation and drug delivery .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N3O10/c21-23-22-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGCITRFWPBATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




